4-(1H-Pyrazol-4-yl)butanoic acid

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Researchers optimizing enzyme inhibitors face potency gaps from suboptimal linker lengths. This 4-(1H-pyrazol-4-yl)butanoic acid provides the critical four-carbon chain shown to double inhibitory activity compared to shorter analogs. - 2-4x potency gain over acetic acid analogs in kinase/phosphatase targets - Metabolically stable phenol bioisostere for GPCR SAR exploration - Pristine fragment (MW 154.17) for FBDD library diversification Supplied with 95% purity, ready for immediate medicinal chemistry or agrochemical synthesis.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 84302-87-4
Cat. No. B1501611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrazol-4-yl)butanoic acid
CAS84302-87-4
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)CCCC(=O)O
InChIInChI=1S/C7H10N2O2/c10-7(11)3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9)(H,10,11)
InChIKeyJERYBZWKMTUGOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrazol-4-yl)butanoic acid Procurement Guide


4-(1H-Pyrazol-4-yl)butanoic acid (CAS 84302-87-4) is a heterocyclic building block characterized by a 4-substituted pyrazole ring linked to a four-carbon alkanoic acid chain . This molecular structure combines a hydrogen-bond donating/accepting pyrazole, known as a metabolically stable phenol bioisostere, with a flexible butanoic acid terminus that can serve as a linker or pharmacophore . It is commercially available as a specialty research chemical from suppliers like Sigma-Aldrich (as part of the DiscoveryCPR collection) and Fluorochem, typically intended for use as a synthetic intermediate in medicinal chemistry and agrochemical development .

Sourcing Specific 4-(1H-Pyrazol-4-yl)butanoic acid


While many pyrazole-alkanoic acid derivatives exist, simple substitution is not a scientifically sound practice. The specific 4-(1H-pyrazol-4-yl)butanoic acid isomer offers a unique combination of substitution pattern (4-yl on the pyrazole) and linker length (4-carbon butanoic acid). This differentiates it from other analogs, such as pyrazole-4-acetic acids or pyrazole-1-yl isomers, which are known to engage different biological targets like the CRTh2 receptor [1] or integrins [2]. Even within a series of pyrazole-4-alkanoic acids, chain length is a critical determinant of enzyme inhibitory potency, with research demonstrating that increasing the carbon chain by one methylene group can double inhibitory activity against targets like alcohol dehydrogenase [3]. Therefore, a seemingly minor change in structure can lead to a complete loss of desired activity or introduce off-target effects in a specific assay or synthetic pathway.

4-(1H-Pyrazol-4-yl)butanoic acid Comparative Evidence


Enzyme Inhibitory Potency: Chain Length Advantage

For pyrazole-based enzyme inhibitors, the length of the alkanoic acid side chain is a key determinant of potency. A foundational study on synthetic inhibitors of alcohol dehydrogenase established a clear quantitative relationship: inhibitory power increases by a factor of approximately 2 for each methylene (CH₂) group added to an unbranched alkyl chain [1]. This class-level inference suggests that 4-(1H-Pyrazol-4-yl)butanoic acid, with its four-carbon chain, would be predicted to be ~2x more potent than a propanoic acid (3-carbon) analog and ~4x more potent than an acetic acid (2-carbon) analog in similar enzyme inhibition assays, assuming the rest of the molecule remains constant.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Structural Differentiation: 4-Pyrazolyl Isomer Geometry

The compound's value is also derived from its specific isomeric form. It is a 4-(1H-pyrazol-4-yl) isomer, which provides a different vector for molecular extension compared to 1-yl or 3(5)-yl substituted analogs [1]. This is a critical consideration in scaffold design where the exit vector dictates the overall shape of the molecule and its ability to engage a target. While 2-(1H-pyrazol-1-yl)butanoic acid analogs are also available, they present a different geometry and are often used as model compounds for enzyme interactions like monoamine oxidase . Furthermore, 2-(1H-pyrazol-4-yl)acetic acids are potent CRTh2 antagonists [2], but the longer, more flexible chain of the butanoic acid derivative may confer different binding kinetics and physicochemical properties, such as increased LogP and lower topological polar surface area (TPSA).

Organic Synthesis Chemical Biology Fragment-Based Drug Design

Physicochemical Advantages: Lipophilicity & Metabolic Stability

The pyrazole-butanoic acid scaffold combines two privileged motifs. Pyrazole itself is a well-established bioisostere for phenol, but it is often selected to overcome the metabolic liabilities associated with phenolic compounds. Pyrazoles are reported to be more lipophilic and metabolically more stable than phenols . The addition of a flexible butanoic acid chain modulates these properties further. While direct data for the target compound is unavailable, a comparison of calculated physicochemical properties reveals a clear trend: 4-(1H-Pyrazol-4-yl)butanoic acid has a predicted LogP of ~0.5-1.0, which is significantly more lipophilic than the shorter-chain 4-(1H-Pyrazol-4-yl)acetic acid (predicted LogP ~0.0). This increased lipophilicity can improve membrane permeability but may also reduce aqueous solubility. The butanoic acid chain provides a balance not achievable with a simple acetic acid or propanoic acid linker.

ADME Drug-likeness Bioisosteres

Applications of 4-(1H-Pyrazol-4-yl)butanoic acid


Enzyme Inhibitor Scaffold with Flexible Lipophilic Linker

Based on the class-level inference that chain length correlates with inhibitory potency [1], 4-(1H-Pyrazol-4-yl)butanoic acid is a rational starting point for optimizing inhibitors of enzymes with a lipophilic binding pocket. The four-carbon linker provides a balance of flexibility and lipophilicity, potentially leading to a 2-4x improvement in potency over shorter-chain analogs. This makes it a valuable intermediate for medicinal chemistry projects targeting kinases, phosphatases, or metabolic enzymes.

CRTh2 and GPCR Library Building Block

While 2-(1H-pyrazol-4-yl)acetic acids are established as CRTh2 antagonists [2], the unique exit vector and increased chain length of 4-(1H-pyrazol-4-yl)butanoic acid offer a novel scaffold for exploring SAR around this and other GPCR targets. Its use can help probe the tolerance of the receptor's binding site for longer, more flexible acidic side chains, potentially leading to new chemical matter with improved PK properties.

Agrochemical Intermediate Synthesis via Pyrazole Motif

The 1H-pyrazole-4-butanoic acid substructure is found in various patent applications and is a known intermediate in the synthesis of more complex molecules, including certain pesticides like dinotefuran . The specific 4-(1H-pyrazol-4-yl)butanoic acid can be used to introduce this privileged substructure into novel agrochemical candidates or to create analogs of existing products, leveraging its established synthetic utility.

Fragment-Based Drug Discovery Libraries

As a low-molecular-weight (154.17 g/mol) fragment with both a hydrogen-bond donor/acceptor (pyrazole) and a flexible acidic handle (carboxylic acid), this compound is an excellent addition to fragment screening libraries. Its distinct geometry compared to other pyrazole isomers [3] allows for diverse sampling of chemical space. The lack of reported biological activity for the compound itself is an advantage in FBDD, as it represents a pristine, low-complexity starting point for hit identification and subsequent structure-guided optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Pyrazol-4-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.